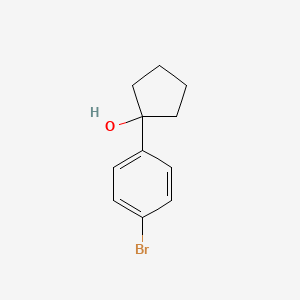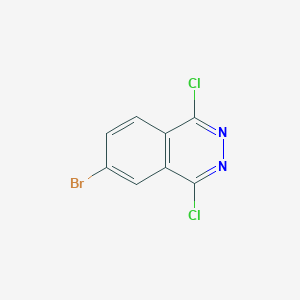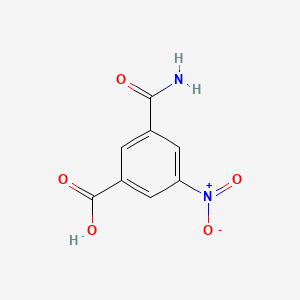
1-(4-ブロモフェニル)シクロペンタン-1-オール
概要
説明
1-(4-Bromophenyl)cyclopentan-1-ol is a chemical compound belonging to the family of cyclopentanols. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a bromophenyl group at the 1-position. This compound has a molecular formula of C11H13BrO and a molecular weight of 241.12 g/mol.
科学的研究の応用
1-(4-Bromophenyl)cyclopentan-1-ol has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development.
- Studied for its pharmacological effects on various biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopentan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with cyclopentanone in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reduction Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)cyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity product.
化学反応の分析
1-(4-Bromophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Corresponding ketone or carboxylic acid
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Corresponding alcohol
Substitution:
Reagents: Nucleophiles such as amines, thiols
Conditions: Solvent such as dimethylformamide or tetrahydrofuran
Products: Substituted derivatives
作用機序
The mechanism of action of 1-(4-Bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
1-(4-Bromophenyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)cyclopentan-1-ol
- 1-(4-Fluorophenyl)cyclopentan-1-ol
- 1-(4-Methylphenyl)cyclopentan-1-ol
These compounds share a similar cyclopentanol structure but differ in the substituent on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity, biological activity, and physical properties. 1-(4-Bromophenyl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activity.
特性
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZRQJDHKLSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)



![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)

